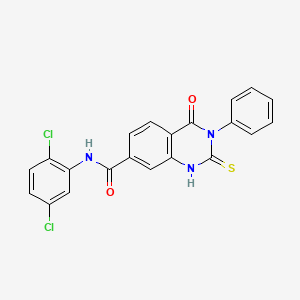
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing bicyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes dichlorophenyl, phenyl, and sulfanyl groups attached to a quinazoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,5-dichlorophenylamine.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride.
Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
化学反応の分析
Types of Reactions
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted quinazoline derivatives
科学的研究の応用
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against cancer cells, making it a candidate for anticancer drug development.
Biological Research: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used as a precursor for the synthesis of other bioactive quinazoline derivatives, which have applications in agriculture as herbicides and pesticides.
作用機序
The mechanism of action of N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to form strong hydrogen bonds and hydrophobic interactions with its targets enhances its efficacy.
類似化合物との比較
Similar Compounds
- 6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of dichlorophenyl, phenyl, and sulfanyl groups attached to the quinazoline core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
特性
分子式 |
C21H13Cl2N3O2S |
|---|---|
分子量 |
442.3 g/mol |
IUPAC名 |
N-(2,5-dichlorophenyl)-4-oxo-3-phenyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-13-7-9-16(23)18(11-13)24-19(27)12-6-8-15-17(10-12)25-21(29)26(20(15)28)14-4-2-1-3-5-14/h1-11H,(H,24,27)(H,25,29) |
InChIキー |
HULNVWOAKBKFRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid](/img/structure/B12094779.png)
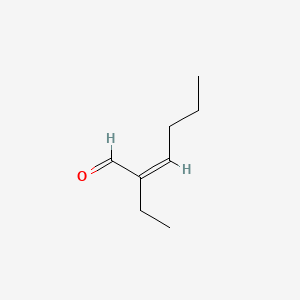
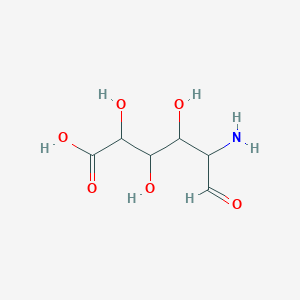
![[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094809.png)

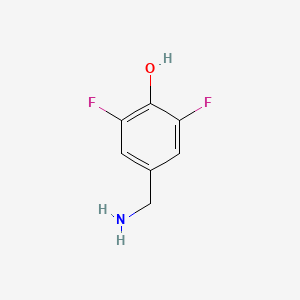
![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)


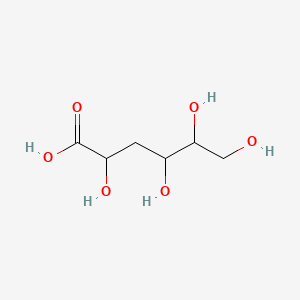


![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
